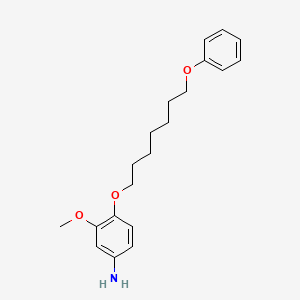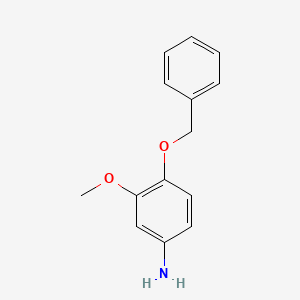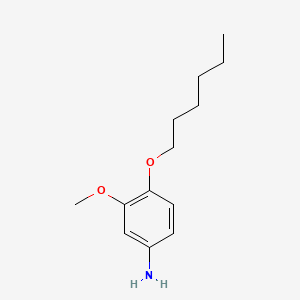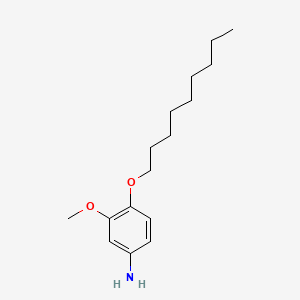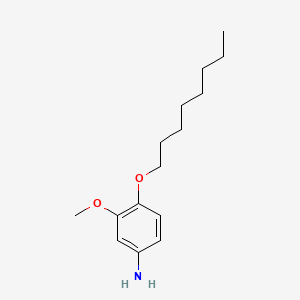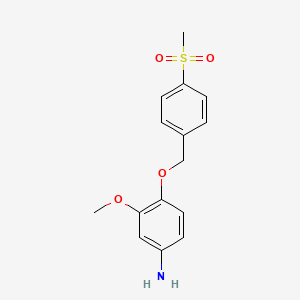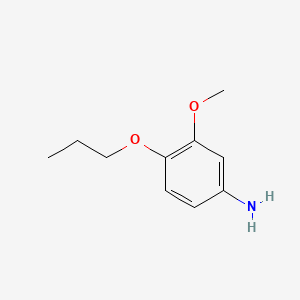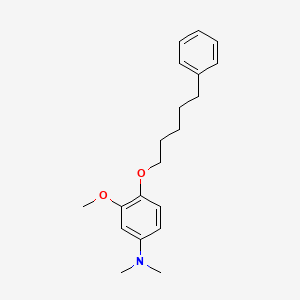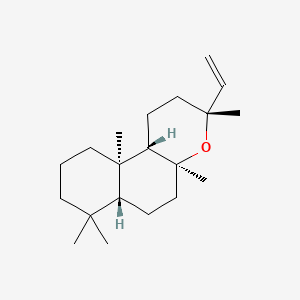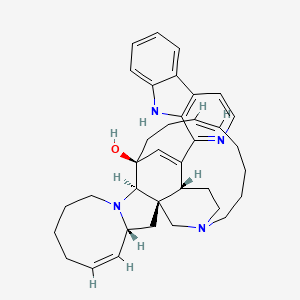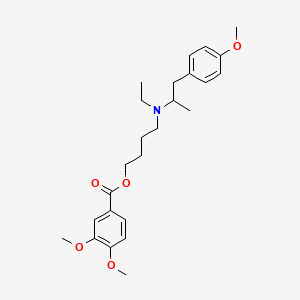
Mebeverine
Overview
Description
Mebeverine is a drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS) and other gastrointestinal disorders. It functions as an antispasmodic, relaxing the muscles in and around the gut to relieve pain and discomfort associated with these conditions .
Scientific Research Applications
Mebeverine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of ester hydrolysis and amine synthesis.
Biology: Researchers use this compound to study the effects of antispasmodic drugs on smooth muscle tissues.
Medicine: this compound is extensively studied for its therapeutic effects in treating IBS and other gastrointestinal disorders.
Industry: It is used in the formulation of various pharmaceutical products aimed at treating gastrointestinal conditions
Mechanism of Action
Mebeverine works by directly acting on the smooth muscle of the gastrointestinal tract. Although the exact mechanism is not fully understood, it is believed to involve multiple pathways:
Ion Channel Modulation: this compound may decrease ion channel permeability, leading to muscle relaxation.
Noradrenaline Reuptake Inhibition: It may block the reuptake of noradrenaline, enhancing its muscle-relaxing effects.
Local Anesthetic Effect: this compound may have a local anesthetic effect on the gut muscles.
Muscarinic Receptor Interaction: It may weakly interact with muscarinic receptors, contributing to its antispasmodic effects
Safety and Hazards
Mebeverine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Mebeverine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by blocking fast sodium channels and slow calcium channels on the membrane of myocytes, which slows down the depolarization of the membrane and prevents the contraction of muscle fibers . This compound is rapidly hydrolyzed by esterases to 3,4-dimethoxybenzoic acid (veratric acid) and this compound alcohol .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It has a high selectivity for smooth muscles, where it relieves spasms by preventing muscle fiber contraction . This action affects cell signaling pathways, gene expression, and cellular metabolism, leading to the relaxation of smooth muscle cells and alleviation of IBS symptoms .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound blocks fast sodium channels and slow calcium channels, which slows down the depolarization of the membrane and prevents muscle fiber contraction . This action is crucial for its antispasmodic effects on the gastrointestinal tract.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug has a biological half-life of approximately 2.5 hours, and its peak plasma concentration is reached within 1 to 3 hours after oral administration . This compound undergoes substantial first-pass metabolism in the gut wall and liver, leading to the rapid appearance of its primary inactive metabolite, veratric acid, in plasma .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively relieves smooth muscle spasms without significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on liver and kidney function .
Metabolic Pathways
This compound is involved in metabolic pathways that include its rapid hydrolysis by esterases to 3,4-dimethoxybenzoic acid and this compound alcohol . These metabolites are further processed in the liver and excreted in urine. The drug’s metabolism involves interactions with various enzymes, including esterases and liver enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to plasma proteins. Approximately 75% of the drug is bound to plasma proteins, which facilitates its distribution to target tissues . The drug’s localization and accumulation are influenced by its binding interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments within smooth muscle cells. The drug’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . This localization is crucial for its therapeutic effects on smooth muscle relaxation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mebeverine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with ethyl 3,4-dimethoxybenzoate in the presence of a base to form the intermediate compound. This intermediate is then subjected to hydrogenation and subsequent esterification to yield this compound hydrochloride .
Industrial Production Methods
In industrial settings, this compound hydrochloride is often produced using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Mebeverine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Papaverine: An older antispasmodic drug with a similar mechanism of action.
Verapamil: A calcium channel blocker with antispasmodic properties.
Dicyclomine: Another antispasmodic used to treat IBS.
Uniqueness
Mebeverine is unique in its specific action on the smooth muscle of the gastrointestinal tract without significant systemic anticholinergic side effects. This makes it a preferred choice for patients who are sensitive to the side effects of other antispasmodics .
properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKHNNGDFVQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2753-45-9 (hydrochloride) | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023238 | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3625-06-7 | |
| Record name | (±)-Mebeverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebeverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebeverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBEVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



